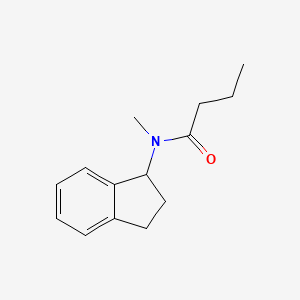
N,2-dimethyl-N-(thiophen-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-dimethyl-N-(thiophen-2-ylmethyl)benzamide, commonly referred to as DTBM, is a chemical compound that has been gaining significant attention in scientific research due to its potential use in various applications. DTBM belongs to the class of benzamide derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
DTBM has been shown to bind to proteins through hydrogen bonding and hydrophobic interactions. The binding of DTBM to specific proteins can lead to changes in their conformation and function, which can have downstream effects on various cellular processes.
Biochemical and Physiological Effects:
DTBM has been shown to have various biochemical and physiological effects, including the inhibition of protein-protein interactions, the modulation of enzyme activity, and the regulation of gene expression. DTBM has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
DTBM has several advantages for use in lab experiments, including its high purity and stability, its selective binding to certain proteins, and its potential use as a fluorescent probe. However, DTBM also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on DTBM, including further studies on its mechanism of action, its potential use as a drug candidate for various diseases, and its use as a fluorescent probe for imaging and detecting biological molecules. Additionally, research on the toxicity and potential side effects of DTBM is needed to fully understand its safety and potential for clinical use.
Conclusion:
DTBM is a promising compound that has potential uses in various scientific research applications. Its synthesis method has been optimized to produce high yields of pure DTBM, and its selective binding to certain proteins makes it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action, potential side effects, and clinical applications.
Synthesis Methods
DTBM can be synthesized through a multi-step process that involves the reaction of 2-bromothiophene with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylamine to yield DTBM. This synthesis method has been optimized to produce high yields of DTBM with purity greater than 95%.
Scientific Research Applications
DTBM has been studied for its potential use in various applications, including as a fluorescent probe for imaging and detecting biological molecules, as a ligand for metal ion coordination, and as a potential drug candidate for various diseases. DTBM has been shown to exhibit selective binding to certain proteins, making it a promising candidate for drug development.
properties
IUPAC Name |
N,2-dimethyl-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-11-6-3-4-8-13(11)14(16)15(2)10-12-7-5-9-17-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWBTMZXBZLZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7511409.png)

![5,5-Dimethyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7511414.png)

![N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511448.png)
![5-[[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-N-butyl-1,3,4-thiadiazol-2-amine](/img/structure/B7511459.png)

![1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7511469.png)




![N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7511500.png)